N-生物素酰基-N'-(马来酰亚胺己酰基)肼

描述

Synthesis Analysis

While the specific synthesis process of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine is not detailed in the available literature, its use as a derivatizing agent suggests that its synthesis involves the conjugation of biotin with a maleimidohexanoyl hydrazine moiety. This molecular arrangement allows for the selective targeting and modification of proteins with available amino or sulfhydryl groups, facilitating their subsequent analysis.

Molecular Structure Analysis

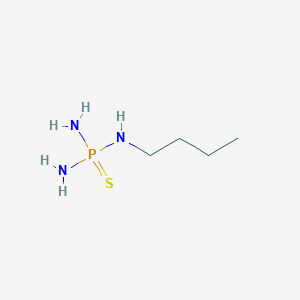

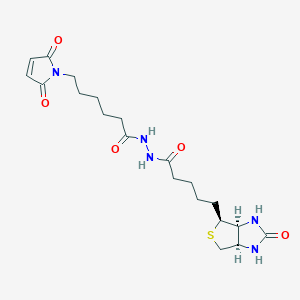

The molecular structure of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine is designed to interact specifically with proteins on the cell surface. The biotin moiety serves as a high-affinity ligand for streptavidin, allowing for the isolation and analysis of derivatized proteins. The maleimidohexanoyl hydrazine part of the molecule reacts with free amino or sulfhydryl groups, enabling the selective modification of accessible proteins.

Chemical Reactions and Properties

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine participates in chemical reactions with free amino or sulfhydryl groups on proteins, forming stable covalent bonds. This property is essential for the labeling and subsequent analysis of proteins. The compound's reactivity is a critical feature that facilitates the study of protein turnover on the cell surface by providing a means to selectively label and track proteins over time.

Physical Properties Analysis

The physical properties of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, such as solubility, stability, and reactivity, are tailored to its application in biochemical research. Its solubility in aqueous and organic solvents enables its use in various experimental conditions, while its stability ensures that it remains reactive until it encounters target proteins on the cell surface.

Chemical Properties Analysis

The chemical properties of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, including its specificity for amino or sulfhydryl groups and its affinity for streptavidin, make it an invaluable tool in the study of protein metabolism. Its ability to form covalent bonds with target proteins without affecting the overall structure or function of the proteins allows for detailed analysis of protein dynamics and turnover.

For more information on the metabolic behavior of cell surface biotinylated proteins using N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, please refer to the study by J. Hare and E. Lee (1989) in Biochemistry (Hare & Lee, 1989).

科学研究应用

生物分子连接和传感应用:腙化学是 N-生物素酰基-N'-(马来酰亚胺己酰基)肼的关键方面,它能高产且光敏地将生物分子连接到表面。这对于构建用于生物和生物医学应用的传感阵列至关重要 (Lee et al., 2014)。

抗肿瘤活性:肼的衍生物,例如 N-甲基-N,N'-双(芳磺酰基)肼,对包括 L1210 白血病在内的各种类型的肿瘤表现出显着的抗肿瘤活性 (Shyam et al., 1985)。

毒性研究:已在老鼠中研究了肼的毒性,结果表明肝脏、肾脏和脑组织发生了变化,并且在给药后 168 小时观察到恢复 (Garrod et al., 2005)。

检测和成像:肼检测在环境和生物系统中至关重要。已经开发了比率荧光探针和双光子荧光探测方法,用于在这些系统中有效检测肼 (Xia et al., 2016), (Ma et al., 2017)。

分子探针开发:2-FPBA-马来酰亚胺交联剂等分子探针促进了 Cys-肽-肼偶联,为多种生物偶联物开辟了可能性 (António et al., 2021)。

药物开发:芳基肼抑制剂已显示出抑制结核分枝杆菌 BioA 的功效,为结核病提供了新的治疗途径 (Dai et al., 2014)。

化学合成和生物合成:肼衍生物显示出显着的结构多样性和生物活性,目前正在研究它们的生物合成和化学合成 (Le Goff & Ouazzani, 2014)。

电化学合成:已经探索了用于合成肼的电化学策略,例如氨替代物的氧化 N-N 偶联,这可能导致更高效、更具成本效益的生产方法 (Wang et al., 2020)。

安全和危害

“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, it is advised to take off immediately all contaminated clothing and rinse skin with water or shower . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

作用机制

Target of Action

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine, also known as Biotin-Maleimide, is a biotin-specific thiol-containing reagent . It is primarily used to biotinylate proteins through artificially induced or natural sulfhydryl groups .

Mode of Action

The compound works by forming a highly efficient thioether linkage with the sulfhydryl groups present in proteins . This interaction results in the biotinylation of the protein, which can then be detected or isolated using techniques that take advantage of the high affinity binding between biotin and avidin or streptavidin .

Biochemical Pathways

It is known that the compound is used as a universal, multipurpose, thiol-specific probe . This suggests that it could potentially affect a wide range of biochemical pathways involving proteins with sulfhydryl groups.

Pharmacokinetics

It is soluble in acetic acid , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is the biotinylation of proteins . This modification allows for the detection or isolation of these proteins using techniques that exploit the high affinity binding between biotin and avidin or streptavidin .

Action Environment

The action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the presence of sulfhydryl groups in the environment is necessary for the compound to function as intended .

属性

IUPAC Name |

N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZWEFPQRDVHR-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922208 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |

CAS RN |

116919-18-7 | |

| Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

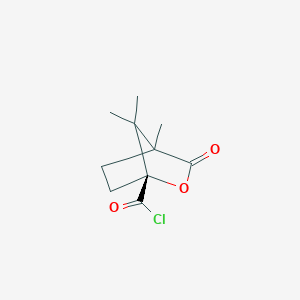

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)